molecular formula C24H26N2O5 B2569270 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1047679-02-6

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2569270
CAS No.: 1047679-02-6
M. Wt: 422.481
InChI Key: NWPNPXPRXQMNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a complex organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and naphthylamine derivatives. These intermediates are then coupled through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the aliphatic chain.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-((3,4-Dimethoxyphenethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid: shares structural similarities with other aromatic amines and amides.

    Naphthylamine derivatives: Compounds containing the naphthylamine moiety.

    Phenethylamine derivatives: Compounds with the phenethylamine structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-30-21-11-10-16(14-22(21)31-2)12-13-25-20(24(28)29)15-23(27)26-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14,20,25H,12-13,15H2,1-2H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNPXPRXQMNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.